molecular formula C8H6INO2 B15249677 2-Formyl-3-iodobenzamide

2-Formyl-3-iodobenzamide

Cat. No.: B15249677
M. Wt: 275.04 g/mol
InChI Key: NDZCWNDROZQJDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Formyl-3-iodobenzamide is an organic compound with the molecular formula C8H6INO2 It is a derivative of benzamide, where the benzene ring is substituted with a formyl group at the second position and an iodine atom at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Formyl-3-iodobenzamide typically involves the iodination of 2-formylbenzamide. One common method is the Sandmeyer reaction, where 2-formylbenzamide is treated with sodium nitrite and hydrochloric acid to form a diazonium salt, which is then reacted with potassium iodide to introduce the iodine atom at the desired position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 2-Formyl-3-iodobenzamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, it can be replaced with a cyano group using copper(I) cyanide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Copper(I) cyanide in the presence of a suitable solvent like dimethylformamide.

Major Products Formed:

    Oxidation: 2-Carboxy-3-iodobenzamide.

    Reduction: 2-Hydroxymethyl-3-iodobenzamide.

    Substitution: 2-Formyl-3-cyanobenzamide.

Scientific Research Applications

2-Formyl-3-iodobenzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functionalization reactions, making it a valuable building block in organic synthesis.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of pharmaceutical compounds with anti-cancer and anti-inflammatory properties.

    Industry: It is used in the production of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of 2-Formyl-3-iodobenzamide depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain biochemical pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins, while the iodine atom can participate in halogen bonding, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    2-Formylbenzamide: Lacks the iodine atom, making it less reactive in certain substitution reactions.

    3-Iodobenzamide: Lacks the formyl group, reducing its ability to participate in oxidation and reduction reactions.

    2-Formyl-4-iodobenzamide: Similar structure but with the iodine atom at the fourth position, which may affect its reactivity and binding properties.

Uniqueness: 2-Formyl-3-iodobenzamide is unique due to the presence of both the formyl group and the iodine atom in specific positions on the benzene ring. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis and research.

Properties

Molecular Formula

C8H6INO2

Molecular Weight

275.04 g/mol

IUPAC Name

2-formyl-3-iodobenzamide

InChI

InChI=1S/C8H6INO2/c9-7-3-1-2-5(8(10)12)6(7)4-11/h1-4H,(H2,10,12)

InChI Key

NDZCWNDROZQJDS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)I)C=O)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.